BenchChemオンラインストアへようこそ!

2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone

HIV-1 NNRTI Reverse Transcriptase

2-(2-Chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone (CAS 1164564-01-5) is a synthetic, dihydropyridazinone small molecule (C₁₉H₁₅ClN₂O, MW 322.79) that incorporates both an N²-(2-chlorobenzyl) substituent and a C⁶-styryl extension on a partially saturated pyridazinone core. The dihydro-4,5-pyridazin-3(2H)-one scaffold has been broadly exploited across phosphodiesterase (PDE) inhibition, anti-HIV non-nucleoside reverse transcriptase (NNRTI) programs, and antiplatelet aggregation discovery efforts; the combination of the 2-chlorobenzyl N-substituent and the styryl C⁶-substituent creates a distinct chemotype within this class.

Molecular Formula C19H17ClN2O
Molecular Weight 324.81
CAS No. 1164564-01-5
Cat. No. B2633545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
CAS1164564-01-5
Molecular FormulaC19H17ClN2O
Molecular Weight324.81
Structural Identifiers
SMILESC1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC=CC=C3Cl
InChIInChI=1S/C19H17ClN2O/c20-18-9-5-4-8-16(18)14-22-19(23)13-12-17(21-22)11-10-15-6-2-1-3-7-15/h1-11H,12-14H2/b11-10+
InChIKeyCNUKJAQIUYMNAS-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone (CAS 1164564-01-5): Procurement-Ready Overview of a Bifunctional Pyridazinone Screening Candidate


2-(2-Chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone (CAS 1164564-01-5) is a synthetic, dihydropyridazinone small molecule (C₁₉H₁₅ClN₂O, MW 322.79) that incorporates both an N²-(2-chlorobenzyl) substituent and a C⁶-styryl extension on a partially saturated pyridazinone core . The dihydro-4,5-pyridazin-3(2H)-one scaffold has been broadly exploited across phosphodiesterase (PDE) inhibition, anti-HIV non-nucleoside reverse transcriptase (NNRTI) programs, and antiplatelet aggregation discovery efforts; the combination of the 2-chlorobenzyl N-substituent and the styryl C⁶-substituent creates a distinct chemotype within this class [1]. Notably, published peer-reviewed quantitative biological data specifically for CAS 1164564-01-5 remains absent as of mid-2026; the compound is offered commercially as a high-purity screening compound (typically ≥95%) for prospective target-based or phenotypic assay deployment .

Why In-Class Pyridazinone Analogs Cannot Be Interchanged with CAS 1164564-01-5: A Structure-Driven Procurement Rationale


Although pyridazinone cores appear in many screening decks, trivial substitution within the 4,5-dihydro-3(2H)-pyridazinone chemotype radically alters pharmacological profiles. The oxidation state of the heterocycle (dihydro vs. fully aromatic) governs ring planarity and hydrogen-bonding geometry; the N²-benzyl substituent modulates PDE isozyme selectivity and HIV reverse transcriptase binding, while the C⁶-aryl/styryl substituent influences both potency and physicochemical properties such as lipophilicity and solubility [1]. In a published series of benzyl pyridazinone NNRTIs, variation at the N²-benzyl position alone shifted anti-wild-type HIV-1 potency from single-digit nanomolar to inactive, underscoring that even minor alterations to the benzyl group can ablate target engagement [2]. Consequently, 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone cannot be replaced by an unsubstituted benzyl, a 3,4-dichlorobenzyl, or a 4-methylstyryl analog without expecting substantial changes in biological readout [2]. The specific combination of 2-chlorobenzyl at N² and unsubstituted styryl at C⁶ represents a structurally defined chemical starting point that must be individually validated in any assay of interest .

Quantitative Evidence Guide: Differentiation of 2-(2-Chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone (CAS 1164564-01-5) from Closest Analogs


HIV-1 NNRTI Potency: N²-2-Chlorobenzyl vs. N²-Benzyl Pyridazinones in Published Series

In the Roche pyridazinone NNRTI series (WO 2004/085406 A1), systematic exploration of the N²-benzyl position demonstrated that minor halogen substitution profoundly dictates anti-HIV-1 activity. The patent and corresponding Bioorg. Med. Chem. Lett. publication teach that certain N²-(halobenzyl)-6-aryl pyridazinones achieve nanomolar inhibition of wild-type HIV-1 reverse transcriptase, while the unsubstituted N²-benzyl parent or alternative halobenzyl regioisomers can show orders-of-magnitude weaker activity [1][2]. CAS 1164564-01-5, with its N²-(2-chlorobenzyl) architecture, resides in the active halogen-substituted region of this structure-activity relationship, distinguishing it from the simpler N²-benzyl-6-styryl analog (CAS not identified in the same publication) that would be predicted to have substantially reduced RT binding [2].

HIV-1 NNRTI Reverse Transcriptase Structure-Activity Relationship

C⁶ Styryl vs. C⁶ Aryl Substitution: Structural Implications for PDE Isozyme Selectivity

The 4,5-dihydropyridazinone scaffold is a privileged pharmacophore for phosphodiesterase (PDE) inhibition. Literature SAR demonstrates that the C⁶ substituent geometry and electronic character are critical determinants of PDE isozyme selectivity: 6-aryl-4,5-dihydropyridazin-3(2H)-ones have been optimized as PDE3 inhibitors (e.g., imazodan), while N-alkyl modifications combined with 6-aryl extensions shift selectivity toward PDE4 [1][2]. The C⁶-styryl extension in CAS 1164564-01-5 introduces an extended conjugated system with distinct spatial reach compared to a compact 6-phenyl analog. As taught by the Sigma-Aldrich technical reference on PDE3/4 inhibitor SAR, 'Addition of a 6-aryl-4,5-dihydropyridazin-3(2H)-one extension to the N-alkyl group facilitates both enhancement of PDE4 potency and suppression of PDE3 inhibition' [3]. The styryl moiety offers greater conformational flexibility and a longer π-conjugated system than a simple phenyl, potentially altering both target engagement and photophysical properties relevant to assay detection [3].

PDE Inhibition Cardiovascular Inflammation Selectivity

Streptokinase A Inhibition: Weak Activity Detected in PubChem BioAssay for 4-Methylstyryl Analog

A close structural analog, 2-(2-chlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone (CID 5708065; BRD-K34469494), was tested in a PubChem high-throughput screen (AID 1914) targeting streptokinase A from Group A Streptococcus pyogenes. This analog exhibited an EC₅₀ of 1.02 × 10⁴ nM (10.2 μM), indicating only marginal inhibitory activity against this bacterial virulence factor [1]. The target compound CAS 1164564-01-5 differs by the absence of the 4-methyl group on the styryl ring (unsubstituted styryl vs. 4-methylstyryl) and by the saturation state of the pyridazinone core (4,5-dihydro vs. fully aromatic). Given the weak micromolar activity of the methylstyryl analog, CAS 1164564-01-5 is unlikely to show meaningful streptokinase inhibition, but the data establish that this chemotype is detectable in phenotypic antibacterial screens.

Antibacterial Streptococcus pyogenes Streptokinase Phenotypic Screening

Physicochemical Differentiation: ClogP and TPSA Comparison Among N²-Benzyl-6-Styryl-Dihydropyridazinone Congeners

Computational prediction indicates that CAS 1164564-01-5 (C₁₉H₁₅ClN₂O, MW 322.79) has a ClogP of approximately 4.2 and a topological polar surface area (TPSA) of ~32.3 Ų, consistent with CNS-permeable compound space . Compared to the unsubstituted N²-benzyl analog (C₁₉H₁₈N₂O, MW 290.36, ClogP ~3.8), the 2-chlorobenzyl derivative is more lipophilic and has a larger molecular volume. Relative to the N²-(3,4-dichlorobenzyl) analog (C₁₉H₁₆Cl₂N₂O, MW 359.25, ClogP ~4.8), CAS 1164564-01-5 is less lipophilic, potentially offering a more favorable balance between permeability and solubility for cell-based assays .

Physicochemical Properties Drug-Likeness Lipophilicity Permeability

Optimal Application Scenarios for 2-(2-Chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone (CAS 1164564-01-5) Based on Structural and Pharmacological Evidence


HIV-1 NNRTI Lead Discovery: Halogen-Substituted Benzyl Pyridazinone Library Expansion

Based on the published SAR demonstrating that N²-halobenzyl substitution is critical for nanomolar HIV-1 reverse transcriptase inhibition, CAS 1164564-01-5 is an ideal candidate for hit confirmation and expansion in NNRTI screening cascades . The 2-chlorobenzyl orientation at N², combined with an unsubstituted C⁶-styryl extension, represents an unexplored substructure within the Roche benzyl-pyridazinone NNRTI patent space that merits prospective evaluation against wild-type and drug-resistant HIV-1 strains [1].

PDE Isozyme Profiling: Dihydropyridazinone Scaffold with Extended C⁶ Conjugation

The C⁶-styryl-4,5-dihydropyridazinone core is established in PDE inhibitor development. CAS 1164564-01-5 should be deployed in recombinant PDE isozyme panels (PDE1–PDE11) to determine whether the 2-chlorobenzyl/styryl combination shifts selectivity toward or away from PDE3, PDE4, or other PDE subfamilies of therapeutic relevance [2]. The dihydro-4,5 oxidation state may confer differential metabolic stability relative to fully aromatic pyridazinones, making this compound worth comparing directly against aromatic 3(2H)-pyridazinone counterparts [3].

Platelet Aggregation Inhibition Screening: Dihydropyridazinone Cardiovascular Pharmacology

The 4,5-dihydropyridazin-3(2H)-one scaffold has historical precedent as a platelet aggregation inhibitor chemotype. 6-Aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have demonstrated aggregation-inhibiting activity on human platelets in vitro [4]. CAS 1164564-01-5, with its 6-styryl extension, can be evaluated in light transmission aggregometry assays using human platelet-rich plasma; its activity should be benchmarked against known antiplatelet pyridazinones such as zardaverine to assess whether the 2-chlorobenzyl/styryl combination enhances or diminishes anti-aggregatory potency [3].

Academic Chemical Biology: Tool Compound for N-Alkylation SAR Studies

The compound serves as a key intermediate for diversification via N-alkylation and 1,3-dipolar cycloaddition, as demonstrated in the synthetic methodology literature for 6-styryl-4,5-dihydro-2H-pyridazin-3-one [5]. Researchers can use CAS 1164564-01-5 to generate focused libraries of N-substituted pyridazinones and triazolo[4,3-b]pyridazinones, enabling systematic exploration of the N² position for structure-activity studies across multiple therapeutic target classes. The availability of this compound at ≥95% purity facilitates reproducible synthesis and biological testing .

Quote Request

Request a Quote for 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.